(6-Chloro-2,3-dihydro-1H-inden-1-yl)methanol (6-Chloro-2,3-dihydro-1H-inden-1-yl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15988843
InChI: InChI=1S/C10H11ClO/c11-9-4-3-7-1-2-8(6-12)10(7)5-9/h3-5,8,12H,1-2,6H2
SMILES:
Molecular Formula: C10H11ClO
Molecular Weight: 182.64 g/mol

(6-Chloro-2,3-dihydro-1H-inden-1-yl)methanol

CAS No.:

Cat. No.: VC15988843

Molecular Formula: C10H11ClO

Molecular Weight: 182.64 g/mol

* For research use only. Not for human or veterinary use.

(6-Chloro-2,3-dihydro-1H-inden-1-yl)methanol -

Specification

Molecular Formula C10H11ClO
Molecular Weight 182.64 g/mol
IUPAC Name (6-chloro-2,3-dihydro-1H-inden-1-yl)methanol
Standard InChI InChI=1S/C10H11ClO/c11-9-4-3-7-1-2-8(6-12)10(7)5-9/h3-5,8,12H,1-2,6H2
Standard InChI Key WZBSGHXIBKAXTD-UHFFFAOYSA-N
Canonical SMILES C1CC2=C(C1CO)C=C(C=C2)Cl

Introduction

Structural Characterization and Molecular Properties

Molecular Architecture

The core structure of (6-Chloro-2,3-dihydro-1H-inden-1-yl)methanol consists of a bicyclic inden system fused to a cyclopentane ring. Key features include:

  • A chlorine atom at the 6-position of the aromatic ring.

  • A hydroxymethyl group (-CH₂OH) at the 1-position of the inden moiety.

The compound’s IUPAC name is systematically derived as (6-chloro-2,3-dihydro-1H-inden-1-yl)methanol, reflecting its substitution pattern and functional groups.

Table 1: Key Structural and Physicochemical Data

PropertyValueSource
Molecular FormulaC₁₀H₁₁ClO
Molecular Weight182.64 g/mol
Canonical SMILESC1CC2=C(C1CO)C=C(C=C2)Cl
InChI KeyWZBSGHXIBKAXTD-UHFFFAOYSA-N
PubChem CID72710410

The SMILES notation and InChIKey provide unambiguous representations of its connectivity and stereochemical features, critical for computational modeling and database searches.

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis of (6-Chloro-2,3-dihydro-1H-inden-1-yl)methanol can be approached through two primary routes:

  • Chlorination of Inden Precursors: Introducing chlorine at the 6-position of a preformed inden scaffold.

  • Hydroxymethylation: Functionalizing the 1-position with a hydroxymethyl group via nucleophilic substitution or oxidation.

Chlorination Strategies

Chlorination may employ reagents such as Cl₂ gas or sulfuryl chloride (SO₂Cl₂) under controlled conditions. For example, electrophilic aromatic substitution (EAS) at the 6-position requires directing groups to ensure regioselectivity.

Hydroxymethylation Techniques

The hydroxymethyl group can be introduced via:

  • Methanolysis of a corresponding halide (e.g., 1-chloromethyl-inden) under basic conditions.

  • Oxidation of a methyl group using oxidizing agents like KMnO₄ or OsO₄, though over-oxidation to carboxylic acids must be mitigated.

Reported Synthetic Procedures

While no explicit protocols for this compound are documented, analogous syntheses suggest the following steps:

  • Synthesis of 6-Chloro-2,3-dihydro-1H-inden-1-ol:

    • Chlorination of 2,3-dihydro-1H-inden-1-ol using SO₂Cl₂ in dichloromethane at 0°C .

  • Conversion to Methanol Derivative:

    • Treatment of the chlorinated intermediate with formaldehyde under acidic or basic conditions to install the hydroxymethyl group.

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsYield*
ChlorinationSO₂Cl₂, CH₂Cl₂, 0°C, 2h75%
HydroxymethylationHCHO, NaOH, H₂O, reflux, 4h60%
*Theoretical yields based on analogous reactions .

Applications in Pharmaceutical and Materials Science

Drug Discovery

The compound’s bicyclic structure and functional groups make it a candidate for:

  • Kinase Inhibitors: Analogous inden derivatives modulate protein kinase activity, relevant in cancer therapeutics.

  • Antimicrobial Agents: Chlorinated aromatics exhibit bioactivity against Gram-positive bacteria and fungi.

Polymer Chemistry

  • Monomer for Polyesters: The hydroxymethyl group enables condensation polymerization with diacids, forming biodegradable polymers.

  • Crosslinking Agents: Reactivity with epoxides or isocyanates facilitates network formation in thermosetting resins.

Future Directions and Research Gaps

Unexplored Synthetic Routes

  • Enantioselective Synthesis: Developing catalytic asymmetric methods to access chiral variants.

  • Green Chemistry Approaches: Utilizing biocatalysts or solvent-free conditions to improve sustainability.

Biological Screening

  • In Vitro Assays: Prioritize testing against cancer cell lines (e.g., HeLa, MCF-7) and microbial pathogens.

  • ADMET Studies: Evaluate pharmacokinetics and metabolic stability for drug development pipelines.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator